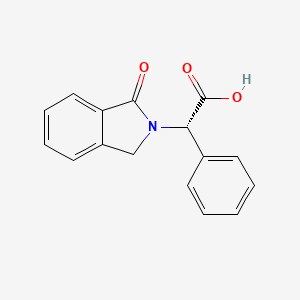
(S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindolinone moiety and a phenylacetic acid group. The presence of the chiral center at the 2-position of the phenylacetic acid makes it an important molecule in stereoselective synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the condensation of isoindolinone with a chiral phenylacetic acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a solvent such as dichloromethane or ethanol, and the temperature is carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in stereoselective reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid: The enantiomer of the compound with different stereochemistry.
2-Phenylacetic acid derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(S)-2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid is unique due to its chiral center and the presence of both isoindolinone and phenylacetic acid moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C16H13NO3 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
(2S)-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20)/t14-/m0/s1 |
Clave InChI |
PNOHRUSRGMQJPS-AWEZNQCLSA-N |
SMILES isomérico |
C1C2=CC=CC=C2C(=O)N1[C@@H](C3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















